![molecular formula C21H16F3N7O B2635599 (3,4-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920365-15-7](/img/structure/B2635599.png)
(3,4-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, without specific data or references, it’s not possible to provide a detailed molecular structure analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. These properties might include melting point, boiling point, solubility, and stability. Unfortunately, without specific experimental data, it’s not possible to provide a detailed analysis of the physical and chemical properties of this compound .
Scientific Research Applications
Scientific Research Applications
1. Drug Metabolism and Excretion
Compounds with structural similarities, particularly those containing piperazine and phenyl groups, have been extensively studied for their metabolism and excretion pathways. For example, studies on Ticagrelor and SB-649868 revealed complex metabolism involving multiple oxidation reactions, glucuronidation, and excretion through both urine and feces. These studies provide valuable insights into the metabolic fate of similar compounds, which can be crucial for drug development and toxicological assessments (Teng et al., 2010) (Renzulli et al., 2011).
2. Anxiolytic Effects of Arylpiperazine Derivatives
Research on arylpiperazine derivatives, which share structural features with the compound , has shown significant anxiolytic effects, providing insights into potential therapeutic applications for related compounds. These studies have explored the interaction with GABAergic and 5-HT systems, which are crucial for understanding the pharmacological action of anxiolytic drugs (Kędzierska et al., 2019).
3. Receptor Occupancy and Drug Development
Compounds with similar structural motifs have been used to understand receptor occupancy in the brain, which is paramount for developing drugs targeting specific receptors. Studies on DU 125530 and α5IA have shown their potential in treating anxiety and mood disorders, emphasizing the importance of such compounds in developing therapeutic agents (Rabiner et al., 2002) (Eng et al., 2010).
4. Understanding Psychoactive Substance Prevalence
Research on new psychoactive substances, including those structurally similar to piperazines, helps understand the prevalence and impact of these substances. These studies are vital for public health monitoring and forming regulations to control the misuse of such compounds (Rust et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3,4-difluorophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N7O/c22-14-2-4-15(5-3-14)31-20-18(27-28-31)19(25-12-26-20)29-7-9-30(10-8-29)21(32)13-1-6-16(23)17(24)11-13/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUOOQVGKKOHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC(=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

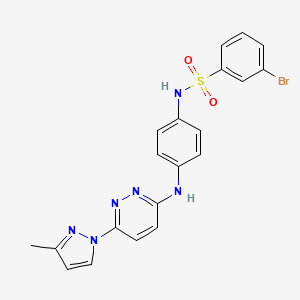
![9-(2,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2635520.png)
![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-methyl-1,3-thiazol-2-amine](/img/structure/B2635524.png)
![2-ethyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2635525.png)
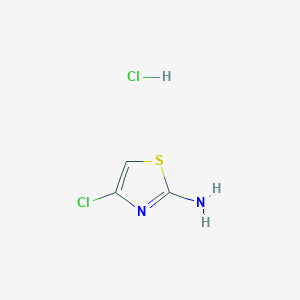
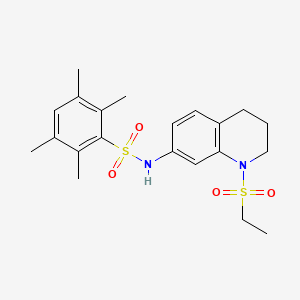
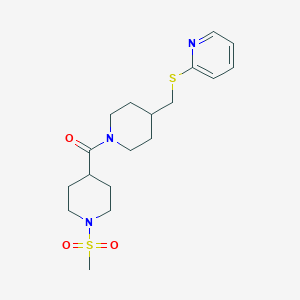
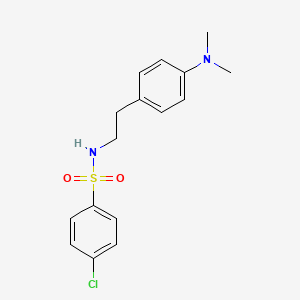
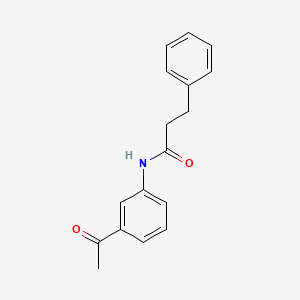
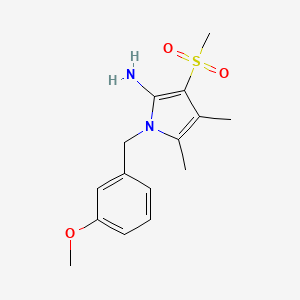
![5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2635535.png)
![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B2635537.png)
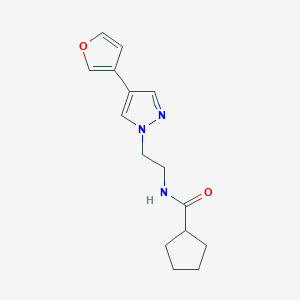
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide](/img/structure/B2635539.png)